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Compound of Interest

[1,2,5]Thiadiazolo[3,4-g]
[2,1,3]benzothiadiazole

Cat. No.: B398312

Compound Name:

Benzothiadiazole (BTD) and its derivatives are a prominent class of heterocyclic compounds
that have garnered significant attention in both materials science and medicinal chemistry.[4]
The fused ring system, consisting of a benzene ring and a thiadiazole ring, imparts unique
electronic and photophysical properties.[5][6] The electron-deficient nature of the
benzothiadiazole core makes it an excellent building block for donor-acceptor materials used in
organic electronics, such as organic field-effect transistors (OFETSs), organic photovoltaics
(OPVs), and organic light-emitting diodes (OLEDS).[4][5][6]

In the realm of drug discovery, the benzothiazole scaffold, a related structure, is a key
pharmacophore in a variety of clinically approved drugs and investigational compounds.[7]
Benzothiazole and its analogs exhibit a broad spectrum of pharmacological activities, including
anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][7][8][9][10] The
structural diversity and biological activity of these compounds make them a fertile ground for
the development of novel therapeutics.[1][8][9] This guide will delve into the atomic-level details
of the crystal structure of a representative BTD derivative to elucidate the foundational
principles that govern its properties and applications.

Synthesis and Crystallization of 4,7-di(thiophen-2-
yl)benzo[c][1][2][3]thiadiazole

The synthesis of 4,7-di(thiophen-2-yl)benzolc][1][2][3]thiadiazole (T-BTD) is typically achieved
through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille
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coupling.[11] A common route involves the reaction of 4,7-dibromobenzo[c][1][2][3]thiadiazole
with an appropriate thiophene-based organometallic reagent.

Workflow for Synthesis and Crystallization
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Caption: Synthetic and crystallization workflow for T-BTD.
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Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.[12]
The key to successful crystallization is to allow the crystals to form slowly from a
supersaturated solution.[12][13]

Protocol for Single Crystal Growth

o Purity: Ensure the compound is of high purity, as impurities can inhibit crystal growth.
e Solvent Selection: Choose a solvent in which the compound is moderately soluble.[13]
e Method:

o Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and cover it
with a perforated film to allow for slow evaporation of the solvent.[13]

o Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial.
Place this vial inside a larger, sealed container with a more volatile solvent in which the
compound is less soluble. The vapor from the outer solvent will slowly diffuse into the
inner vial, reducing the solubility of the compound and promoting crystallization.

o Patience: Allow the crystals to grow undisturbed over several days to weeks.[13]

Crystal Structure Analysis of 4,7-di(thiophen-2-
yl)benzo[c][1][2][3]thiadiazole

The three-dimensional arrangement of molecules in the solid state is determined by single-
crystal X-ray diffraction.[14] This technique provides precise information about bond lengths,
bond angles, and intermolecular interactions.[14]

Crystallographic Data

The crystal structure of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole has been reported to
crystallize in the orthorhombic space group Pbca.[2][15]
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Parameter Value Reference
Chemical Formula C14HsN2Ss [2]
Molecular Weight 312.43 g/mol

Crystal System Orthorhombic [15]
Space Group Pbca [2][15]
a(A) 12.7329 [2]

b (A) 9.8758 2]

c (A 20.0466 [2]

o (°) 90 [2]

B () 20 [2]

y () 90 [2]

Z 8 [15]

Molecular Geometry

The molecule possesses a nearly planar conjugated core.[15] The torsion angles between the
central benzothiadiazole unit and the peripheral thiophene rings are relatively small, which
facilitates 1t-electron delocalization across the molecule.[15] This planarity is a key factor
influencing the electronic properties of the material.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of non-covalent
interactions.[16][17] In the case of T-BTD, these include:

 TI-Tt Stacking: The planar aromatic rings of adjacent molecules stack on top of each other,
which is a common feature in the crystal structures of conjugated organic molecules.[15]
These interactions are crucial for charge transport in organic semiconductors.

e C-H--:N and C-H---S Interactions: Weak hydrogen bonds involving the hydrogen atoms of the
thiophene rings and the nitrogen or sulfur atoms of the benzothiadiazole core contribute to
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the stability of the crystal packing.[18]
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Caption: Key intermolecular interactions in the T-BTD crystal.

Structure-Property Relationships

The crystal structure has a profound impact on the material's properties. The degree of
intermolecular interaction, particularly -1t stacking, directly influences the charge carrier
mobility in organic electronic devices.[15] A well-ordered packing with significant orbital overlap
between adjacent molecules facilitates efficient charge transport.[5] The planarity of the
molecule and the resulting extended Tt-conjugation are responsible for its strong absorption in
the visible region of the electromagnetic spectrum, a desirable property for applications in
organic photovoltaics.[19]

Potential Applications

The favorable electronic and photophysical properties of benzothiadiazole derivatives, rooted in
their molecular and crystal structures, make them promising candidates for a range of
applications:

» Organic Electronics: As active materials in OFETs, OPVs, and OLEDs.[4][5][20]
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» Drug Development: The benzothiazole and thiadiazole scaffolds are present in numerous
compounds with diverse biological activities, including anticancer, antibacterial, and
antifungal properties.[1][8][9][10][21][22][23][24][25][26][27] Further exploration of these
structures could lead to the development of new therapeutic agents.

Experimental and Computational Protocols
Single-Crystal X-ray Diffraction Protocol

o Crystal Mounting: A suitable single crystal (typically < 0.3 mm in all dimensions) is mounted
on a goniometer head.[12]

o Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic
X-rays. The diffraction pattern is recorded as the crystal is rotated.

o Data Reduction: The raw diffraction data is processed to obtain a list of reflection intensities
and their corresponding Miller indices (h, k, I).

 Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial electron density map.

o Structure Refinement: The atomic positions and thermal parameters are refined against the
experimental data to obtain the final, accurate crystal structure.

Computational Chemistry Workflow

Computational methods, such as Density Functional Theory (DFT), are valuable tools for
complementing experimental data and providing deeper insights into the electronic structure
and properties of molecules.[28][29][30][31]
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Caption: A typical DFT workflow for analyzing molecular properties.

References

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-
Depth Review.

e 4,7-Di(thiophen-2-yl)benzo(c)(1,2,5)thiadiazole | C14H8N2S3 - PubChem.

e Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-
Depth Review (2024-03-03).

 Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

« Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole
Resorcinol Derivatives - Sci-Hub.

» A Review on Recent Development and biological applications of benzothiazole derivatives.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b398312?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH -
Universitat Zurich.

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal
Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties
- MDPI.

Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant
evaluation - PubMed.

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - RSC Publishing.
Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole
Resorcinol Derivatives | Request PDF - ResearchGate.

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data |
Request PDF - ResearchGate.

Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed.

Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-
thiadiazole derivatives - PubMed.

Single crystal X-ray diffraction - Rigaku.

Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed.
Depiction of the intermolecular interactions of 4 (A) between dimers... - ResearchGate.
Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to
X-ray Crystallography - Benchchem.

(PDF) Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal
Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties
- ResearchGate.

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI.

Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and
Imidazo[2,1-b][1][8][16]thiadiazole Scaffolds - PubMed. Available at:

Understanding Benzothiadiazole Derivatives for Next-Gen Electronics.

Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-
Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents | Request PDF -
ResearchGate.

Benzothiadiazole and its Tt-extended, heteroannulated derivatives: useful acceptor building
blocks for high-performance donor—acceptor polymers in organic electronics - Journal of
Materials Chemistry C (RSC Publishing).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.jchemrev.com/article_193803.html
https://www.jchemrev.com/article_193803_9df7ae72e8dd84c7264fde31979fa128.pdf
https://www.mdpi.com/2073-4352/9/9/478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Computational Study of the Substituent Effects for the Spectroscopic Properties of
Thiazolo[5,4-d]thiazole Derivatives - Sci-Hub.

» The Versatility of Benzothiadiazole Derivatives in Organic Electronics.

e Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole -
ResearchGate.

» Organic dyes incorporating low-band-gap chromophores based on lN-extended
benzothiadiazole for dye-sensitized solar cells | Request PDF - ResearchGate.

» Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors
for Organic Thin-Film Transistors - PubMed.

» Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2:
computational and in vitro studies - PMC.

e 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1][2][3]thiadiazole - PubChem. Available at:

o 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole - ChemicalBook. Available at:

o Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI.

o (PDF) Computational Study of Benzothiazole Derivatives for Conformational,
Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials -
ResearchGate.

o Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and
Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.

» Design, computational studies, synthesis and biological evaluation of thiazole-based
molecules as anticancer agents - PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. jchemrev.com [jchemrev.com]

e 2.4,7-Di(thiophen-2-yl)benzo(c)(1,2,5)thiadiazole | CL14H8N2S3 | CID 396294 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. Sci-Hub. Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-
Thiadiazole Resorcinol Derivatives / Crystal Growth & Design, 2018 [sci-hub.ru]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.jchemrev.com/article_193803.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-dithiophen-2-yl-2_1_3-benzothiadiazole
https://sci-hub.ru/10.1021/acs.cgd.8b00077
https://www.jchemrev.com/article_193803.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-dithiophen-2-yl-2_1_3-benzothiadiazole
https://sci-hub.ru/10.1021/acs.cgd.8b00077
https://www.benchchem.com/product/b398312?utm_src=pdf-custom-synthesis
https://www.jchemrev.com/article_193803.html
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-dithiophen-2-yl-2_1_3-benzothiadiazole
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-dithiophen-2-yl-2_1_3-benzothiadiazole
https://sci-hub.ru/10.1021/acs.cgd.8b00077
https://sci-hub.ru/10.1021/acs.cgd.8b00077
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Benzothiadiazole and its 1t-extended, heteroannulated derivatives: useful acceptor
building blocks for high-performance donor—acceptor polymers in organic electronics -
Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

5. nbinno.com [nbinno.com]

6. nbinno.com [nbinno.com]

7. mdpi.com [mdpi.com]

8. jchemrev.com [jchemrev.com]

9. pcbiochemres.com [pcbiochemres.com]

10. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed
[pubmed.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH
[chem.uzh.ch]

13. How To [chem.rochester.edu]
14. rigaku.com [rigaku.com]

15. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal
Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties
[mdpi.com]

16. mdpi.com [mdpi.com]

17. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm
(RSC Publishing) [pubs.rsc.org]

18. researchgate.net [researchgate.net]
19. researchgate.net [researchgate.net]

20. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic
Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant
evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

22. Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-
thiadiazole derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

23. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

24. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and
Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc01860b
https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc01860b
https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc01860b
https://www.nbinno.com/article/oled-materials/understanding-benzothiadiazole-derivatives-next-gen-electronics-zd
https://www.nbinno.com/article/oled-materials/versatility-benzothiadiazole-derivatives-organic-electronics-china-vg
https://www.mdpi.com/2624-8549/7/4/118
https://www.jchemrev.com/article_193803_9df7ae72e8dd84c7264fde31979fa128.pdf
https://www.pcbiochemres.com/article_149460_f6b47279448f1a820baf19ad23e7a3e9.pdf
https://pubmed.ncbi.nlm.nih.gov/28990510/
https://pubmed.ncbi.nlm.nih.gov/28990510/
https://www.researchgate.net/publication/244758623_Synthesis_and_Crystal_Structure_of_47-bis_2-thienylethynyl-213-benzothiadiazole
https://www.chem.uzh.ch/en/research/services/xray/sample_prep.html
https://www.chem.uzh.ch/en/research/services/xray/sample_prep.html
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=xray_crystals
https://rigaku.com/resources/techniques/single-crystal-diffraction
https://www.mdpi.com/2073-4352/13/12/1697
https://www.mdpi.com/2073-4352/13/12/1697
https://www.mdpi.com/2073-4352/13/12/1697
https://www.mdpi.com/2073-4352/9/9/478
https://pubs.rsc.org/en/content/articlelanding/2013/ce/c3ce40278a
https://pubs.rsc.org/en/content/articlelanding/2013/ce/c3ce40278a
https://www.researchgate.net/figure/Depiction-of-the-intermolecular-interactions-of-4-A-between-dimers-and-B-between_fig1_327876576
https://www.researchgate.net/publication/251510009_Organic_dyes_incorporating_low-band-gap_chromophores_based_on_P-extended_benzothiadiazole_for_dye-sensitized_solar_cells
https://pubmed.ncbi.nlm.nih.gov/27398547/
https://pubmed.ncbi.nlm.nih.gov/27398547/
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://pubmed.ncbi.nlm.nih.gov/7838878/
https://pubmed.ncbi.nlm.nih.gov/7838878/
https://www.mdpi.com/1422-0067/24/24/17476
https://pubmed.ncbi.nlm.nih.gov/32427086/
https://pubmed.ncbi.nlm.nih.gov/32427086/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 25. researchgate.net [researchgate.net]

e 26. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting
VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nim.nih.gov]

e 27. mdpi.com [mdpi.com]

e 28. sci-hub.box [sci-hub.box]

e 29. researchgate.net [researchgate.net]
e 30. mdpi.com [mdpi.com]

o 31. Design, computational studies, synthesis and biological evaluation of thiazole-based
molecules as anticancer agents - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Introduction: The Significance of the Benzothiadiazole
Core]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b398312#crystal-structure-ofthiadiazolo-3-4-g-
benzothiadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.researchgate.net/publication/390834095_Design_Synthesis_Molecular_Modeling_and_Biological_Evaluation_of_Novel_Benzothiazole-Based_134-Thiadiazole_Derivatives_as_Potential_Anticancer_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC10728955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10728955/
https://www.mdpi.com/1420-3049/25/18/4309
https://www.sci-hub.box/10.1021/acs.jpca.9b08638
https://www.researchgate.net/publication/361601045_Computational_Study_of_Benzothiazole_Derivatives_for_Conformational_Thermodynamic_and_Spectroscopic_Features_and_Their_Potential_to_Act_as_Antibacterials
https://www.mdpi.com/2073-4352/12/7/912
https://pubmed.ncbi.nlm.nih.gov/30965082/
https://pubmed.ncbi.nlm.nih.gov/30965082/
https://www.benchchem.com/product/b398312#crystal-structure-ofthiadiazolo-3-4-g-benzothiadiazole
https://www.benchchem.com/product/b398312#crystal-structure-ofthiadiazolo-3-4-g-benzothiadiazole
https://www.benchchem.com/product/b398312#crystal-structure-ofthiadiazolo-3-4-g-benzothiadiazole
https://www.benchchem.com/product/b398312#crystal-structure-ofthiadiazolo-3-4-g-benzothiadiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b398312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

